Deoxyuridine triphosphate

概要

説明

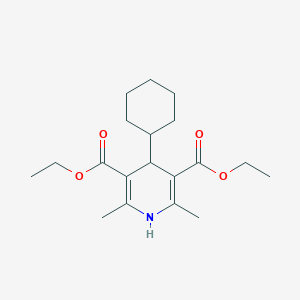

デオキシウリジン-5'-トリリン酸は、ヌクレオチド代謝において重要な役割を果たすピリミジンヌクレオチドです。これは、DNA複製と修復に不可欠なチミジンヌクレオチドの合成における前駆体です。 この化合物は、DNA合成と修復に関わる細胞プロセスにおいて特に重要であり、正常な細胞機能とさまざまな研究用途の両方において重要な成分となっています .

作用機序

デオキシウリジン-5'-トリリン酸は、主にヌクレオチド代謝における役割を通じてその効果を発揮します。デオキシウリジン-5'-トリリン酸ヌクレオチドヒドロラーゼによって加水分解されてデオキシウリジン一リン酸を生成し、これはその後、チミジンヌクレオチドの合成に使用されます。 このプロセスは、複製と修復中のDNAの完全性を維持するために不可欠です .

類似の化合物:

デオキシシチジン-5'-トリリン酸: DNA合成に関わる別のピリミジンヌクレオチド。

チミジン-5'-トリリン酸: 構成要素としてDNA合成に直接関与する。

デオキシアデノシン-5'-トリリン酸: DNA合成において同様の役割を果たすプリンヌクレオチド。

独自性: デオキシウリジン-5'-トリリン酸は、チミジンヌクレオチドの前駆体としての役割において独特です。 他のヌクレオチドとは異なり、これは特に、DNAへのウラシルが誤って組み込まれるのを防ぐ経路に関与しており、それによりDNAの完全性が維持されます .

生化学分析

Biochemical Properties

In biochemical reactions, 2’-Deoxyuridine 5’-triphosphate interacts with several enzymes and proteins. For instance, it is known to interact with the enzyme dUTPase, which converts 2’-Deoxyuridine 5’-triphosphate to dUMP and inorganic pyrophosphate . This interaction is vital for preventing the incorporation of dUTP and subsequent inhibition of DNA synthesis by family B DNA polymerases .

Cellular Effects

2’-Deoxyuridine 5’-triphosphate has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to limit the efficiency of PCRs carried out with archaeal DNA polymerases .

Molecular Mechanism

At the molecular level, 2’-Deoxyuridine 5’-triphosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds with the enzyme dUTPase, leading to the conversion of dUTP to dUMP and inorganic pyrophosphate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxyuridine 5’-triphosphate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2’-Deoxyuridine 5’-triphosphate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxyuridine 5’-triphosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2’-Deoxyuridine 5’-triphosphate is transported and distributed in a specific manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxyuridine 5’-triphosphate and any effects on its activity or function are important aspects of its biochemical analysis. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: デオキシウリジン-5'-トリリン酸は、デオキシウリジンとトリリン酸供与体を用いる酵素反応によって合成することができます。 一般的な方法の1つは、デオキシウリジンキナーゼを用いてデオキシウリジンをリン酸化し、その後、さらなるリン酸化ステップによりトリリン酸型を生成するものです .

工業生産方法: 工業的には、デオキシウリジン-5'-トリリン酸の生産は、多くの場合、組換えDNA技術を用いて行われます。 例えば、大腸菌は、デオキシウリジン-5'-トリリン酸ヌクレオチドヒドロラーゼを過剰生産するように遺伝子操作することができ、これは精製されてデオキシウリジン-5'-トリリン酸の生成を触媒するために使用できます .

化学反応の分析

反応の種類: デオキシウリジン-5'-トリリン酸は、主に加水分解反応を受けます。 デオキシウリジン-5'-トリリン酸ヌクレオチドヒドロラーゼは、デオキシウリジン-5'-トリリン酸をデオキシウリジン一リン酸と無機ピロリン酸に加水分解する触媒を行います .

一般的な試薬と条件: 加水分解反応は、通常、マグネシウムイオンを補因子として必要とし、生理的pH条件下で行われます .

主要な生成物: デオキシウリジン-5'-トリリン酸の加水分解の主要な生成物は、デオキシウリジン一リン酸と無機ピロリン酸です .

4. 科学研究用途

デオキシウリジン-5'-トリリン酸は、科学研究において幅広い用途があります。

科学的研究の応用

Deoxyuridine-5’-Triphosphate has a wide range of applications in scientific research:

Chemistry: It is used in studies involving nucleotide metabolism and enzymatic reactions.

Biology: It plays a role in DNA synthesis and repair, making it a valuable tool in molecular biology research.

Medicine: Deoxyuridine-5’-Triphosphate is used in the development of antiviral and anticancer therapies.

Industry: It is used in the production of nucleotides and nucleotide analogs for various applications.

類似化合物との比較

Deoxycytidine-5’-Triphosphate: Another pyrimidine nucleotide involved in DNA synthesis.

Thymidine-5’-Triphosphate: Directly involved in DNA synthesis as a building block.

Deoxyadenosine-5’-Triphosphate: A purine nucleotide that plays a similar role in DNA synthesis.

Uniqueness: Deoxyuridine-5’-Triphosphate is unique in its role as a precursor to thymidine nucleotides. Unlike other nucleotides, it is specifically involved in the pathway that prevents the misincorporation of uracil into DNA, thereby maintaining DNA integrity .

特性

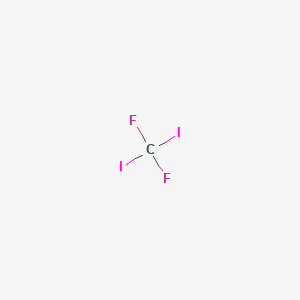

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。